molecular formula C17H16N2O3 B6267307 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 452088-70-9

1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Katalognummer B6267307
CAS-Nummer: 452088-70-9
Molekulargewicht: 296.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid (also known as EMBPCA) is a chemical compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 220.3 g/mol, and a melting point of 76-77 °C. EMBPCA is a derivative of benzodiazole, a heterocyclic aromatic compound that has been studied extensively in recent years due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

EMBPCA has been studied extensively in recent years due to its potential applications in various fields. For example, it has been used as a novel antifungal agent in the treatment of fungal infections. It has also been studied for its potential use in the treatment of cancer, as well as for its ability to inhibit the production of reactive oxygen species. Additionally, EMBPCA has been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce inflammation.

Wirkmechanismus

The exact mechanism of action of EMBPCA is still not fully understood. However, it is believed that EMBPCA acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory molecules, and the inhibition of this enzyme by EMBPCA is thought to be responsible for its anti-inflammatory effects. Additionally, EMBPCA is believed to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of cancer.
Biochemical and Physiological Effects
EMBPCA has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer’s disease, and fungal infections. In addition to its anti-inflammatory and anti-oxidant properties, EMBPCA has been shown to possess anti-tumor and anti-fungal activities. It has also been shown to possess antithrombotic and antiplatelet activities, which may be beneficial in the treatment of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using EMBPCA in laboratory experiments is that it is a relatively safe compound with low toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the limitations of using EMBPCA in laboratory experiments is that its exact mechanism of action is still not fully understood. Additionally, the effects of EMBPCA in humans are still not fully understood, and further research is needed in order to determine its potential therapeutic applications.

Zukünftige Richtungen

The potential applications of EMBPCA are still being explored, and there are many potential future directions for research. For example, further research is needed to better understand the exact mechanism of action of EMBPCA and to determine its potential therapeutic applications in humans. Additionally, further research is needed to explore the potential use of EMBPCA in the treatment of various diseases, such as cancer, Alzheimer’s disease, and fungal infections. Finally, further research is needed to explore the potential use of EMBPCA as an anti-inflammatory, anti-oxidant, and antithrombotic agent.

Synthesemethoden

EMBPCA can be synthesized by reacting 2-ethoxyphenylacetic acid with 5-chloro-1H-1,3-benzodiazole in a two-step process. The first step involves reacting 2-ethoxyphenylacetic acid with 5-chloro-1H-1,3-benzodiazole in the presence of anhydrous sodium acetate and acetic anhydride. The second step involves hydrolyzing the reaction mixture with aqueous sodium hydroxide solution. The yield of the reaction is approximately 90%.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with o-phenylenediamine to form 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid.", "Starting Materials": [ "2-ethoxybenzoic acid", "thionyl chloride", "o-phenylenediamine" ], "Reaction": [ "Step 1: 2-ethoxybenzoic acid is reacted with thionyl chloride to form 2-ethoxybenzoyl chloride.", "Step 2: 2-ethoxybenzoyl chloride is then reacted with o-phenylenediamine in the presence of a base such as triethylamine to form 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS-Nummer

452088-70-9

Produktname

1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Molekularformel

C17H16N2O3

Molekulargewicht

296.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.